3-Chlorobenzo[b][1,4]benzodiazepin-6-one
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Overview
Description
3-Chlorobenzo[b][1,4]benzodiazepin-6-one is a chemical compound belonging to the benzodiazepine family. Benzodiazepines are known for their wide range of pharmacological effects, including anxiolytic, hypnotic, anticonvulsant, and muscle relaxant properties. This particular compound is characterized by the presence of a chlorine atom at the third position of the benzodiazepine ring system, which can influence its chemical behavior and biological activity.
Preparation Methods
The synthesis of 3-Chlorobenzo[b][1,4]benzodiazepin-6-one typically involves the following steps:
Starting Materials: The synthesis begins with aminobenzophenones, which are key intermediates in the production of benzodiazepines.
Cyclocondensation: The aminobenzophenones undergo cyclocondensation reactions, often catalyzed by agents such as Cp2TiCl2 and m-phthalic acid in ethanol.
Industrial production methods may involve continuous flow synthesis, which allows for efficient and scalable production of benzodiazepines .
Chemical Reactions Analysis
3-Chlorobenzo[b][1,4]benzodiazepin-6-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it to dihydro derivatives.
Substitution: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines . Major products formed from these reactions include N-oxides, dihydro derivatives, and substituted benzodiazepines .
Scientific Research Applications
3-Chlorobenzo[b][1,4]benzodiazepin-6-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Chlorobenzo[b][1,4]benzodiazepin-6-one involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to the benzodiazepine site on the GABA-A receptor, it enhances the inhibitory effects of GABA, leading to sedative, anxiolytic, and anticonvulsant effects . This modulation increases the affinity of GABA for its receptor, thereby enhancing its inhibitory action .
Comparison with Similar Compounds
3-Chlorobenzo[b][1,4]benzodiazepin-6-one can be compared with other benzodiazepines such as diazepam, clonazepam, and oxazepam . While all these compounds share a common benzodiazepine core, the presence of different substituents, such as the chlorine atom in this compound, can significantly influence their pharmacological profiles and therapeutic applications .
Similar Compounds
Diazepam: Known for its anxiolytic and muscle relaxant properties.
Clonazepam: Used primarily for its anticonvulsant effects.
Oxazepam: Commonly prescribed for anxiety and insomnia.
Properties
Molecular Formula |
C13H7ClN2O |
---|---|
Molecular Weight |
242.66 g/mol |
IUPAC Name |
3-chlorobenzo[b][1,4]benzodiazepin-6-one |
InChI |
InChI=1S/C13H7ClN2O/c14-8-5-6-11-12(7-8)16-13(17)9-3-1-2-4-10(9)15-11/h1-7H |
InChI Key |
UQXOBYBMQZHUKB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N=C3C=C(C=CC3=N2)Cl |
Origin of Product |
United States |
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